molecular formula C16H15ClO3 B1594863 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 299441-96-6

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No.: B1594863
CAS No.: 299441-96-6
M. Wt: 290.74 g/mol
InChI Key: RKDKWRMABXGUPQ-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde is an organic compound characterized by the presence of a chlorobenzyl group, an ethoxy group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate.

    Catalyst: Palladium on carbon or other suitable catalysts.

    Solvent: Toluene or ethanol.

    Temperature: Reflux conditions are commonly employed to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid.

    Reduction: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The chlorobenzyl and ethoxy groups may contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

  • 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
  • 4-[(4-Chlorobenzyl)oxy]-3-hydroxybenzaldehyde
  • 4-[(4-Chlorobenzyl)oxy]-3-methylbenzaldehyde

Comparison: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different substituents, this compound may exhibit distinct physical and chemical properties, such as solubility, boiling point, and reactivity.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDKWRMABXGUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351216
Record name 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299441-96-6
Record name 4-[(4-Chlorophenyl)methoxy]-3-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299441-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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